molecular formula C18H18ClN3O B7073120 N-[2-(6-chloropyridin-3-yl)ethyl]-4,6-dimethyl-1H-indole-2-carboxamide

N-[2-(6-chloropyridin-3-yl)ethyl]-4,6-dimethyl-1H-indole-2-carboxamide

Cat. No.: B7073120
M. Wt: 327.8 g/mol
InChI Key: XKZQSPVZRUAVHB-UHFFFAOYSA-N
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Description

N-[2-(6-chloropyridin-3-yl)ethyl]-4,6-dimethyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Properties

IUPAC Name

N-[2-(6-chloropyridin-3-yl)ethyl]-4,6-dimethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-11-7-12(2)14-9-16(22-15(14)8-11)18(23)20-6-5-13-3-4-17(19)21-10-13/h3-4,7-10,22H,5-6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZQSPVZRUAVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C(=O)NCCC3=CN=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloropyridin-3-yl)ethyl]-4,6-dimethyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the corresponding indole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloropyridin-3-yl)ethyl]-4,6-dimethyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized indole derivatives, while reduction could produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

N-[2-(6-chloropyridin-3-yl)ethyl]-4,6-dimethyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-chloropyridin-3-yl)ethyl]-4,6-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, including those involved in neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(6-chloropyridin-3-yl)ethyl]-4,6-dimethyl-1H-indole-2-carboxamide include other indole derivatives such as:

Uniqueness

What sets this compound apart is its specific structural features, which confer unique biological and chemical properties

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